Distinct Pyrazine Geometry Reduces CLogP by Emperical Estimate Compared to Pyridine Analog
The embedded pyrazine ring, with two nitrogen atoms in a 1,4 relationship, is calculated to lower the partition coefficient (CLogP) by approximately 0.2–0.5 log units relative to a hypothetical pyridine-2-yloxy comparator, based on fragment contribution models [1]. This modest reduction may translate into improved aqueous solubility and reduced off-target lipophilic binding.
| Evidence Dimension | Computed lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP ~2.1 (estimated from PubChem XLogP3 algorithm) |
| Comparator Or Baseline | Pyridine-2-yloxy analog (estimated CLogP ~2.4–2.6) |
| Quantified Difference | Estimated ΔCLogP = 0.3–0.5 units lower for the pyrazine derivative |
| Conditions | In silico calculation using fragment-based methods; no experimental logD measurement |
Why This Matters
Lower lipophilicity often correlates with better developability and reduced risk of CYP inhibition, guiding selection for kinase inhibitor lead optimization.
- [1] PubChem Compound Summary. 5-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
